N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide
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Overview
Description
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide is a chemical compound with a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide typically involves multiple steps, starting from readily available starting materials. The key steps include the formation of the phthalazinone core, followed by the introduction of the cyclopentyl group and the sulfonamide moiety. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using batch or continuous flow processes. The choice of method depends on factors such as cost, efficiency, and environmental impact. Advanced techniques like microwave-assisted synthesis and green chemistry principles are often employed to enhance the sustainability of the production process.
Chemical Reactions Analysis
Types of Reactions
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be carried out to modify the functional groups, leading to different derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield oxides, while reduction can produce alcohols or amines
Scientific Research Applications
N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules, enabling the development of new materials and catalysts.
Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Medicine: The compound is investigated for its potential therapeutic properties, including its role as an inhibitor or modulator of specific biological targets.
Industry: Its unique properties make it suitable for applications in material sciences, such as the development of advanced polymers and coatings.
Mechanism of Action
The mechanism of action of N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of their activity. The compound’s effects are mediated through pathways that involve binding to active sites or allosteric sites, resulting in changes in the biological activity of the targets.
Comparison with Similar Compounds
Similar Compounds
- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)furan-2-carboxamide
- 3-cyano-N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)benzamide
- N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-2,4-difluorobenzamide
Uniqueness
Compared to similar compounds, N-((3-cyclopentyl-4-oxo-3,4-dihydrophthalazin-1-yl)methyl)-4-methylbenzenesulfonamide stands out due to its specific structural features and functional groups
Properties
IUPAC Name |
N-[(3-cyclopentyl-4-oxophthalazin-1-yl)methyl]-4-methylbenzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3S/c1-15-10-12-17(13-11-15)28(26,27)22-14-20-18-8-4-5-9-19(18)21(25)24(23-20)16-6-2-3-7-16/h4-5,8-13,16,22H,2-3,6-7,14H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKAJCUXFZYGADR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NCC2=NN(C(=O)C3=CC=CC=C32)C4CCCC4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
397.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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